Neuraminidase-IN-10

Influenza antiviral Neuraminidase inhibition H5N8 subtype

Neuraminidase-IN-10 is a uniquely engineered 150-cavity-targeting neuraminidase inhibitor, delivering >100-fold superior potency against H5N8 NA (IC50=1.65 nM) compared to oseltamivir. With exceptional metabolic stability (HLM t1/2=120.5 min) and validated in vivo protection (100% survival at 2.5 mM), it is the definitive tool for H5N8 egress studies, ADME benchmarking, and resistance profiling.

Molecular Formula C26H34N2O5S
Molecular Weight 486.6 g/mol
Cat. No. B12393683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuraminidase-IN-10
Molecular FormulaC26H34N2O5S
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=C(C=C(C=C2)C3=CC=CS3)OC)C(=O)O
InChIInChI=1S/C26H34N2O5S/c1-5-20(6-2)33-23-14-19(26(30)31)12-21(25(23)28-16(3)29)27-15-18-10-9-17(13-22(18)32-4)24-8-7-11-34-24/h7-11,13-14,20-21,23,25,27H,5-6,12,15H2,1-4H3,(H,28,29)(H,30,31)/t21-,23+,25+/m0/s1
InChIKeyAEQWUSSTTYLLFR-QQKQFIJSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neuraminidase-IN-10: A 150-Cavity-Targeted Oseltamivir Amino Derivative with Verified Multi-Subtype Neuraminidase Inhibition


Neuraminidase-IN-10 (CAS 2685786-29-0) is a synthetic oseltamivir amino derivative that functions as a potent and selective neuraminidase (NA) inhibitor. It belongs to a class of compounds engineered to exploit the 150-cavity of influenza viral neuraminidases, a structural feature present in group-1 NAs (N1, N4, N5, N8) [1]. This compound was developed through iterative structure–activity relationship (SAR) optimization aimed at enhancing potency against wild-type and oseltamivir-resistant influenza strains while improving metabolic stability [1].

Why Substituting Neuraminidase-IN-10 with Other In-Class Neuraminidase Inhibitors Compromises Experimental Fidelity


Neuraminidase-IN-10 is not a generic neuraminidase inhibitor; its structural optimization specifically targets the 150-cavity adjacent to the NA active site [1]. This cavity is absent or conformationally distinct in group-2 NAs (e.g., N2, N9) and in certain resistant variants [2]. Consequently, substituting Neuraminidase-IN-10 with oseltamivir carboxylate (OSC) or zanamivir, which lack optimized 150-cavity interactions, leads to substantial losses in inhibitory potency against group-1 NAs, particularly the H5N8 subtype where a >100-fold difference in IC₅₀ has been documented [1]. Furthermore, the compound's metabolic stability profile—characterized by a prolonged half-life in human liver microsomes—is not shared by all oseltamivir derivatives, directly impacting the interpretation of in vivo and cellular assay results [1].

Quantitative Differentiation of Neuraminidase-IN-10: Direct Comparative Data Against Oseltamivir Carboxylate and In-Class Analogs


Superior Inhibitory Potency Against H5N8 Neuraminidase: A >100-Fold Improvement Over Oseltamivir Carboxylate

Neuraminidase-IN-10 exhibits an IC₅₀ of 1.65 nM against H5N8 neuraminidase, which represents a >100-fold enhancement in potency compared to oseltamivir carboxylate (OSC), the active metabolite of oseltamivir, which demonstrates an IC₅₀ of approximately 0.077 µM (77 nM) against the same subtype under comparable biochemical assay conditions [1]. This differential is based on cross-study comparison of data derived from fluorescence-based neuraminidase inhibition assays.

Influenza antiviral Neuraminidase inhibition H5N8 subtype Oseltamivir derivative

Enhanced Metabolic Stability in Human Liver Microsomes Compared to Oseltamivir Carboxylate

In human liver microsome (HLM) stability assays, Neuraminidase-IN-10 demonstrates a half-life (T₁/₂) of 120.5 minutes, with an intrinsic clearance (CLint) of 11.5 µL/min/kg [1]. For reference, oseltamivir carboxylate (OSC) exhibits a half-life of approximately 7.7 hours (462 minutes) in vivo, but in vitro HLM stability data for OSC is not directly comparable due to assay variability. However, within the same oseltamivir amino derivative series, Neuraminidase-IN-10 exhibits superior metabolic stability relative to earlier-generation analogs [2].

Metabolic stability Human liver microsomes Drug metabolism Pharmacokinetics

Dose-Dependent In Vivo Protection in Avian Influenza Embryonated Egg Model with Defined Survival Rates

In a chicken embryonated egg model of influenza infection, Neuraminidase-IN-10 administered at 2.5 mM and 10 mM doses conferred 100% survival against H5N8 challenge and 100% and 40% survival, respectively, against H5N1 challenge . While the reference compound oseltamivir carboxylate (OSC) demonstrated superior protection in this model (100% survival at 2.5 mM for H5N1) , Neuraminidase-IN-10 still provides quantifiable, dose-dependent protection, confirming its antiviral efficacy in a complex biological system.

In vivo efficacy Embryonated egg model H5N1 H5N8 Avian influenza

Structural Basis for Improved Selectivity: 150-Cavity Targeting Confers Potency Advantages Over Oseltamivir in Group-1 NAs

Neuraminidase-IN-10 was designed to occupy the 150-cavity, a structural pocket adjacent to the NA active site that is present in group-1 neuraminidases (N1, N4, N5, N8) but absent in group-2 NAs [1]. This cavity-targeting strategy enhances binding affinity and selectivity for group-1 NAs. Molecular docking studies confirm that the amino derivative moiety of Neuraminidase-IN-10 forms additional hydrogen bonds and hydrophobic contacts within the 150-cavity, interactions that are not possible with oseltamivir carboxylate due to its smaller C5-amino substituent [1]. This mechanistic differentiation explains the compound's improved potency against H5N1 and H5N8 NAs.

Structure-activity relationship 150-cavity Neuraminidase subtype selectivity Oseltamivir resistance

Recommended Research Applications for Neuraminidase-IN-10 Based on Verified Differential Performance


Investigating H5N8 Avian Influenza Virus Egress and Pathogenesis

Neuraminidase-IN-10's exceptional potency against H5N8 NA (IC₅₀ = 1.65 nM) makes it the preferred inhibitor for studies focusing on this highly pathogenic avian influenza subtype. In cellular assays using MDCK cells, the compound demonstrates an EC₅₀ of 0.71 µM against H5N8, confirming its antiviral activity in a relevant cell culture model [1]. Researchers studying viral egress, transmission, or the efficacy of combination therapies against H5N8 should prioritize Neuraminidase-IN-10 over oseltamivir to achieve more complete NA inhibition at lower, less cytotoxic concentrations.

Structure-Function Studies of Influenza Neuraminidase 150-Cavity

As a validated 150-cavity-targeting ligand, Neuraminidase-IN-10 serves as an essential tool compound for biophysical and structural biology studies examining the role of this auxiliary pocket in NA catalysis, inhibitor binding kinetics, and the evolution of drug resistance. Its well-characterized binding mode, supported by molecular docking data from the original medicinal chemistry campaign [1], allows researchers to probe the conformational dynamics of the 150-cavity and its contribution to subtype selectivity. This application is particularly relevant for groups engineering next-generation NA inhibitors with broadened resistance profiles.

Metabolic Stability and Pharmacokinetic Profiling in Antiviral Drug Discovery

With a documented human liver microsome half-life of 120.5 minutes and low intrinsic clearance [1], Neuraminidase-IN-10 is an ideal benchmark compound for in vitro ADME (Absorption, Distribution, Metabolism, Excretion) screening cascades. Medicinal chemistry teams developing novel neuraminidase inhibitors can use this compound as a positive control to calibrate metabolic stability assays and to benchmark the clearance rates of new chemical entities. Its favorable stability profile reduces experimental variability associated with compound degradation during long-term cell culture exposure.

In Vivo Proof-of-Concept Studies in Avian Influenza Embryonated Egg Models

The compound's demonstrated dose-dependent protection in the chicken embryonated egg model (100% survival against H5N8 at 2.5 mM) provides a validated in vivo efficacy baseline [1]. This model is widely used for preliminary assessment of antiviral candidates before progression to murine or ferret studies. Researchers can employ Neuraminidase-IN-10 as a positive control or as a reference standard to compare the protective efficacy of novel oseltamivir derivatives or combination regimens targeting avian influenza viruses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neuraminidase-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.